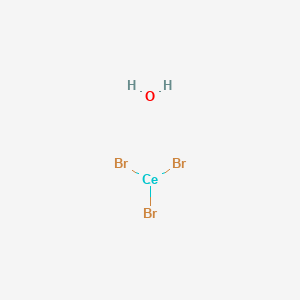

Cerium(III) bromide hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cerium(III) bromide hydrate is an inorganic compound with the chemical formula CeBr₃·xH₂O. It is a white, hygroscopic solid that is highly soluble in water. This compound is of significant interest due to its applications in various scientific fields, including chemistry, biology, medicine, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cerium(III) bromide hydrate can be prepared by dissolving cerium(III) oxide or cerium carbonate in hydrobromic acid. The reaction typically occurs at room temperature and results in the formation of this compound . The anhydrous form of cerium(III) bromide can be synthesized by heating cerium(IV) oxide with hydrogen bromide at high temperatures .

Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of cerium carbonate with hydrobromic acid. The resulting solution is then evaporated to yield the hydrated form of cerium(III) bromide .

Analyse Des Réactions Chimiques

Types of Reactions: Cerium(III) bromide hydrate undergoes various chemical reactions, including:

Oxidation: Cerium(III) bromide can be oxidized to cerium(IV) compounds under specific conditions.

Reduction: It can be reduced to cerium(II) compounds using strong reducing agents.

Substitution: Cerium(III) bromide can participate in substitution reactions where the bromide ions are replaced by other anions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Strong reducing agents like lithium aluminum hydride.

Substitution: Reactions with halide salts or other anionic compounds.

Major Products:

Oxidation: Cerium(IV) oxide.

Reduction: Cerium(II) bromide.

Substitution: Various cerium halides depending on the substituting anion.

Applications De Recherche Scientifique

Cerium(III) bromide hydrate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of cerium(III) bromide hydrate involves its ability to interact with various molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress. In industrial applications, its scintillation properties are due to the interaction of cerium ions with ionizing radiation, leading to the emission of light .

Comparaison Avec Des Composés Similaires

- Cerium(III) chloride (CeCl₃)

- Cerium(III) iodide (CeI₃)

- Lanthanum(III) bromide (LaBr₃)

- Praseodymium(III) bromide (PrBr₃)

Comparison: Cerium(III) bromide hydrate is unique due to its specific scintillation properties, making it highly valuable in applications requiring radiation detection. Compared to cerium(III) chloride and cerium(III) iodide, this compound offers superior performance in scintillation detectors. Lanthanum(III) bromide and praseodymium(III) bromide also exhibit scintillation properties, but this compound is often preferred for its higher efficiency and stability .

Activité Biologique

Cerium(III) bromide hydrate (CeBr₃·xH₂O) is a compound of cerium, a rare earth element, that has garnered attention for its potential biological activities and applications in various fields, including medicine and environmental science. This article explores the biological activity of this compound, with a focus on its properties, potential therapeutic uses, and relevant research findings.

This compound typically appears as colorless needle-shaped crystals that are hygroscopic and soluble in water and ethanol. Its molecular weight is approximately 379.83 g/mol, and it has notable thermal stability with a melting point around 722 °C . The compound's structure allows it to interact with biological systems, which is crucial for understanding its potential applications.

Biological Activity

Antioxidant Properties

Cerium compounds, including this compound, have been studied for their antioxidant properties. Research indicates that cerium ions can act as reducing agents, which may help mitigate oxidative stress in biological systems . This property is particularly relevant in the context of diseases characterized by oxidative damage, such as cancer and neurodegenerative disorders.

Potential Therapeutic Applications

Studies have highlighted the potential of this compound in various therapeutic applications:

- Cancer Therapy : Cerium compounds have been explored for their role in drug delivery systems. For instance, lipid-based nanoparticles incorporating cerium compounds have shown promise in enhancing the delivery of chemotherapeutic agents to cancer cells .

- Wound Healing : Cerium oxide nanoparticles, related to this compound, are noted for their bacteriostatic and bactericidal effects, making them suitable for topical treatments in burn care .

Case Studies and Research Findings

- Scintillator Materials : Research has investigated the use of this compound as a precursor for scintillator materials used in radiation detection. These materials are essential in medical imaging and nuclear non-proliferation testing due to their efficient light emission properties .

- Ionic Conductivity : The compound has been studied for its ionic conductivity, which is valuable in developing solid electrolytes for fuel cells. This application highlights its potential role in sustainable energy solutions .

- Environmental Remediation : this compound has been utilized in environmental studies aimed at recovering cerium ions from electronic waste effluents using novel biohydrogels. This approach not only addresses waste management but also recovers valuable materials .

Toxicological Profile

While the biological activity of this compound shows promise, it is essential to consider its safety profile:

- Toxicity Studies : Limited data are available regarding the acute toxicity of this compound; however, it is classified as potentially irritating to the skin and eyes . Further research is needed to establish comprehensive toxicological profiles.

- Environmental Impact : The ecological effects of cerium compounds remain under investigation, with studies focusing on their persistence and bioaccumulation potential .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Antioxidant | Reduces oxidative stress; potential protective effects against cellular damage |

| Cancer Therapy | Enhances drug delivery systems; potential use in nanoparticle formulations |

| Wound Healing | Bacteriostatic properties; suitable for topical applications |

| Ionic Conductivity | Valuable in solid electrolyte development for fuel cells |

| Environmental Remediation | Recovery of cerium from electronic waste; addresses sustainability issues |

Propriétés

IUPAC Name |

tribromocerium;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Ce.H2O/h3*1H;;1H2/q;;;+3;/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMKRONXQRRJFT-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Br[Ce](Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3CeH2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.84 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.